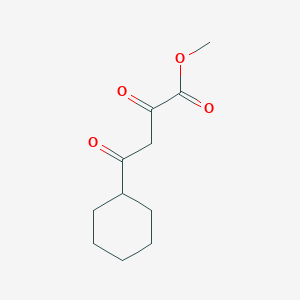

Methyl 4-cyclohexyl-2,4-dioxobutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16O4 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

methyl 4-cyclohexyl-2,4-dioxobutanoate |

InChI |

InChI=1S/C11H16O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h8H,2-7H2,1H3 |

InChI Key |

LPPLEIKEDAXSRV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Cyclohexyl 2,4 Dioxobutanoate and Analogues

Classical Ester Condensation Approaches

Traditional methods for the formation of the 1,3-dicarbonyl system inherent in dioxobutanoates rely on well-established ester condensation reactions. These approaches are valued for their reliability and the use of readily available starting materials.

Claisen-Type Condensations and Knoevenagel Variants

The Claisen condensation is a cornerstone in the synthesis of β-keto esters. In a crossed Claisen condensation, an ester containing α-hydrogens reacts with a non-enolizable ester in the presence of a strong base to form a β-keto ester. For the synthesis of methyl 4-cyclohexyl-2,4-dioxobutanoate, this could involve the reaction of methyl cyclohexylacetate with dimethyl oxalate (B1200264) in the presence of a base like sodium methoxide. The initial product would be a β-keto ester that can be further elaborated.

The Knoevenagel condensation offers another versatile route. This reaction involves the condensation of an active methylene (B1212753) compound, such as a β-ketoester, with an aldehyde or ketone. While not a direct route to the α,γ-dioxo ester, Knoevenagel-type reactions are instrumental in building the carbon skeleton which can then be oxidized to the desired product. The reaction is typically catalyzed by a weak base.

| Reaction Type | Reactants | Product Type | Catalyst |

| Crossed Claisen Condensation | Methyl cyclohexylacetate, Dimethyl oxalate | β-keto ester | Strong base (e.g., Sodium methoxide) |

| Knoevenagel Condensation | Active methylene compound, Aldehyde/Ketone | α,β-unsaturated dicarbonyl | Weak base |

Annelation Reactions Leading to the Dioxobutanoate Scaffold

Annelation, or ring-forming, reactions can also be employed to construct cyclic precursors that can be subsequently opened to yield the linear dioxobutanoate system. For instance, a Robinson annulation could be envisioned to form a cyclohexenone derivative which, through ozonolysis or other oxidative cleavage methods, could yield the desired α,γ-dicarbonyl motif. These multi-step sequences offer a high degree of control over the final structure.

Modern Catalytic Methods for Dioxobutanoate Construction

Contemporary organic synthesis has seen a shift towards more efficient and selective catalytic methods. These approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Transition-Metal Catalysis in Carbon-Carbon Bond Formation

Transition metals, particularly palladium and rhodium, are powerful catalysts for C-C bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to link a cyclohexyl group to a suitable butanoate precursor. More advanced methods involve the direct C-H activation of a cyclohexyl group and its subsequent coupling with a dioxobutanoate synthon. Rhodium-catalyzed reactions, for example, have been utilized for the C-H activation of ketones and their subsequent arylation or alkenylation, demonstrating the potential for direct functionalization of precursors. acs.orgnih.govacs.org

| Catalyst System | Reaction Type | Key Feature |

| Palladium(0) complexes | Cross-coupling (e.g., Suzuki, Stille) | Formation of cyclohexyl-butanoate bond |

| Rhodium(III) complexes | C-H Activation/Annulation | Direct functionalization of a ketone precursor |

Organocatalytic Strategies for α,γ-Dioxo Ester Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. For the synthesis of α,γ-dioxo esters, organocatalytic approaches can be used to control the stereochemistry of analogues. For instance, the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral amine or thiourea (B124793) derivative, can establish a key stereocenter. nih.gov Subsequent oxidation would then yield the chiral dioxobutanoate. These catalysts operate through the formation of transient iminium or enamine intermediates, activating the substrate towards nucleophilic attack.

Enantioselective Synthesis of Chiral Analogues

The development of enantioselective methods for the synthesis of chiral molecules is a major focus of modern organic chemistry. For chiral analogues of this compound, where a stereocenter might be present on the cyclohexyl ring or on the butanoate chain, asymmetric catalysis is crucial.

Chiral transition-metal complexes, often featuring ligands such as BINAP or BOX, can catalyze enantioselective C-C bond-forming reactions. For example, a copper-catalyzed asymmetric diarylmethylation of 1,3-dicarbonyl compounds showcases the ability to create chiral centers adjacent to the dicarbonyl unit with high enantioselectivity. rsc.orgrsc.org Similarly, chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can be used to catalyze enantioselective aldol (B89426) or Michael reactions, setting the stereochemistry of key intermediates. nih.gov The choice of catalyst and reaction conditions is critical in achieving high levels of enantiomeric excess.

| Catalyst Type | Example Reaction | Stereochemical Control |

| Chiral Copper-BOX complexes | Asymmetric diarylmethylation | High enantio- and diastereoselectivity |

| Chiral Proline derivatives | Asymmetric Aldol reaction | Creation of chiral β-hydroxy ketones |

| Chiral Cinchona alkaloids | Asymmetric Michael addition | Formation of chiral 1,5-dicarbonyls |

Asymmetric Approaches to Cyclohexyl-Substituted Intermediates

The creation of chiral cyclohexyl-containing building blocks is a critical step in the synthesis of the target molecule and its analogues. Organocatalysis has emerged as a powerful tool for establishing stereocenters with high efficiency.

A notable approach involves the proline-catalyzed direct asymmetric aldol reaction. For instance, the reaction between a cyclohexanone (B45756) derivative and an α-ketoester like ethyl phenylglyoxylate (B1224774) can construct a crucial tetrasubstituted carbon center with excellent stereoselectivity. nih.gov This method provides a concise and enantioselective pathway to key intermediates that feature a cyclohexyl group attached to a chiral carbon, a core structural element for the target compound. nih.gov

Another powerful strategy is the one-pot organocatalytic Michael–Michael–1,2-addition sequence, which allows for the highly stereoselective synthesis of densely functionalized cyclohexanes bearing multiple contiguous stereocenters. nih.gov By using a low loading of a bifunctional amino-squaramide catalyst derived from quinine, followed by an achiral base, this method can produce complex cyclohexane (B81311) derivatives in good yields and with outstanding stereoselectivities (>30:1 dr and 99% ee). nih.gov Such methods are instrumental in creating the chiral cyclohexyl framework that can be further elaborated to form the dioxobutanoate side chain.

The table below summarizes representative findings in the asymmetric synthesis of cyclohexyl-substituted intermediates.

| Reactants | Catalyst | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| β-ketoester + β-nitrostyrene + α,α-dicyanoolefin | Amino-squaramide / DBU | Functionalized Cyclohexane | 69% | >30:1 | 99% |

| Cyclohexanone + Ethyl Phenylglyoxylate | Proline | (S)-2-cyclohexyl-2-phenylglycolic acid intermediate | - | - | - |

Chiral Catalyst-Mediated Transformations

Chiral catalysts are fundamental to controlling the stereochemistry in the formation of β-ketoesters and related structures. rsc.org These catalysts create a chiral environment, or "chiral pocket," that directs the reaction pathway, leading to the preferential formation of one enantiomer over the other. csic.es The effectiveness of this chirality transfer is measured by the enantiomeric excess (ee). csic.es

Various types of chiral catalysts are employed, including metal complexes with chiral ligands and metal-free organocatalysts. sigmaaldrich.com Privileged ligands such as BINOL and TADDOL derivatives have proven versatile in catalyzing a wide range of enantioselective reactions. nih.gov These diol-based catalysts can facilitate transformations through their unfettered hydroxyl groups, even without being part of a metal complex. nih.gov

For the synthesis of β-ketoester systems, asymmetric Michael additions are a key strategy. Chiral phosphoric acid has been shown to be an effective catalyst for the tandem asymmetric Michael-addition/cyclization of 1,3-dicarbonyl compounds to β,γ-unsaturated α-ketoesters. rsc.org This approach provides access to enantioenriched frameworks in high yields and with good to high enantioselectivities. Similarly, chiral carbene complexes have been used to mediate the asymmetric Michael addition of enolates to α,β-unsaturated ketones, yielding δ-keto esters with high induction. rsc.org

The development of novel chiral phase-transfer catalysts, often derived from cinchona alkaloids, has also expanded the toolkit for asymmetric synthesis. austinpublishinggroup.com These catalysts have been successfully applied to asymmetric alkylation reactions, achieving excellent yields and ee values, sometimes as high as 99.7%. austinpublishinggroup.com

The following table details outcomes from various chiral catalyst-mediated transformations relevant to the synthesis of dioxobutanoate analogues.

| Reaction Type | Catalyst/Ligand | Substrates | Yield | Enantiomeric Excess (ee) |

| Asymmetric Alkylation | Cinchona Alkaloid-based Phase Transfer Catalyst | Glycine Schiff base + Benzyl (B1604629) bromide | High | 99.7% |

| Tandem Michael/Cyclization | Chiral Phosphoric Acid | 1,3-dicarbonyls + β,γ-unsaturated α-ketoesters | High | Good to High |

| Self-Mannich Reaction | Chiral Secondary Amine | Methyl 4-oxobutanoate (B1241810) + PMP-amine | - | - |

| Henry Reaction | Cu(I) / Bisoxazolidine | Methyl 4-oxobutanoate + Nitromethane | - | - |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Cyclohexyl 2,4 Dioxobutanoate

Reactivity of the 1,3-Dicarbonyl System

The core reactivity of Methyl 4-cyclohexyl-2,4-dioxobutanoate stems from the electronic interplay between the two carbonyl groups separated by a methylene (B1212753) unit. This 1,3-dicarbonyl motif is responsible for the compound's acidity, its existence as a mixture of tautomers, and its utility as a precursor in a variety of nucleophilic and cyclization reactions.

Enolization and Tautomerism Studies

Like other 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. The equilibrium position is highly sensitive to factors such as the solvent, temperature, and the nature of the substituents.

The enol form is stabilized by the formation of a conjugated system and, more significantly, by the potential for a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a stable six-membered ring. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used to study such equilibria, by integrating the signals corresponding to each tautomer.

The equilibrium between the keto and enol forms is significantly influenced by the solvent. In non-polar solvents like chloroform, the enol form is often favored as the intramolecular hydrogen bond is a more significant stabilizing factor. Conversely, in polar, protic solvents like methanol (B129727), the keto form may be more prevalent as the solvent molecules can engage in intermolecular hydrogen bonding, disrupting the internal stabilization of the enol.

Table 1: Expected Tautomeric Equilibrium in Different Solvents This table presents hypothetical data based on the general behavior of β-keto esters.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer |

|---|---|---|

| Hexane | 1.9 | Enol |

| Chloroform-d | 4.8 | Enol |

| Acetone-d6 | 21 | Keto |

| Methanol-d4 | 33 | Keto |

Nucleophilic Additions to Carbonyls

The carbonyl carbons in this compound are electrophilic and thus susceptible to attack by nucleophiles. The reactivity of the two carbonyls (the ketone at C4 and the ketone at C2) is differentiated by their chemical environment. The C4 ketone, attached to the bulky cyclohexyl group, is generally more sterically hindered than the C2 ketone, which is adjacent to the methyl ester.

Nucleophilic addition is a fundamental reaction of carbonyl compounds. The reaction typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol. In the case of 1,3-dicarbonyls, the initial addition can be followed by subsequent reactions, such as cyclization or elimination. The presence of two electrophilic sites allows for the possibility of selective reactions, although controlling this selectivity can be challenging.

Cyclization Reactions and Heterocycle Formation

The 1,3-dicarbonyl moiety is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. These reactions typically involve a condensation reaction with a binucleophilic reagent, where each nucleophilic center attacks one of the carbonyl carbons.

A classic example is the Knorr pyrazole (B372694) synthesis, where a 1,3-dicarbonyl compound reacts with hydrazine (B178648) or its derivatives. In the case of this compound, reaction with hydrazine hydrate (B1144303) would be expected to yield a pyrazole derivative. The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen at one carbonyl, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring. Due to the asymmetry of the dicarbonyl system, a mixture of two regioisomeric pyrazoles is possible.

Similarly, reaction with other binucleophiles like urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine-based heterocycles, which are of significant interest in medicinal chemistry.

Table 2: Representative Heterocycle Formation Reactions This table outlines expected products from reactions with common binucleophiles.

| Binucleophile | Resulting Heterocycle Class | Expected Product Structure |

|---|---|---|

| Hydrazine (NH₂NH₂) | Pyrazole | 5-Cyclohexyl-3-methoxycarbonyl-1H-pyrazole |

| Hydroxylamine (B1172632) (NH₂OH) | Isoxazole | 5-Cyclohexyl-3-methoxycarbonylisoxazole |

| Urea (NH₂CONH₂) | Pyrimidine | 6-Cyclohexyl-4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid methyl ester |

Transformations Involving the Methyl Ester Group

In addition to the reactivity of the dicarbonyl system, the methyl ester functional group can undergo its own characteristic transformations, such as transesterification, amidation, and hydrolysis. These reactions typically require catalysis (acid or base) and proceed through a nucleophilic acyl substitution mechanism.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this reaction can be carried out by heating the compound in the presence of an excess of another alcohol (e.g., ethanol (B145695), propanol) with an acid or base catalyst. The reaction is an equilibrium process, and driving it to completion often requires using the desired alcohol as the solvent or removing the methanol byproduct as it forms. This process allows for the modification of the ester group to modulate the compound's physical properties, such as solubility or boiling point.

Amidation and Hydrolysis Pathways

Amidation: The methyl ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is typically slower than hydrolysis and often requires heating. The process involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol. The resulting amides are generally more stable and less reactive than the parent ester.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the attack of a hydroxide (B78521) ion on the ester carbonyl. The initial product is the carboxylate salt, which must be neutralized in a separate acidic workup step to yield the free carboxylic acid.

Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by attack by water.

These pathways provide a route to convert the methyl ester into other important functional groups, further expanding the synthetic utility of this compound.

Reactions of the Cyclohexyl Moiety

While specific literature detailing the ring modification and functionalization of this compound is not extensively documented, the reactivity of the cyclohexyl group itself points to potential synthetic pathways. Generally, saturated cycloalkane rings like cyclohexane (B81311) can undergo free-radical reactions, typically initiated by heat or UV light. This could include reactions such as halogenation, which would introduce functional handles onto the ring for further elaboration.

In related systems, such as fully methylated cyclohexyl glycosides, the cyclohexyl group is maintained while the rest of the molecule undergoes significant transformation. For instance, under reductive-cleavage conditions with promoters like trimethylsilyl (B98337) trifluoromethanesulfonate, these molecules can be converted into their respective oxazolinium ions. nih.gov This demonstrates the stability of the cyclohexyl ring under specific ionic reaction conditions, allowing for selective reactions elsewhere in the molecule. nih.gov

The cyclohexyl moiety exerts a profound influence on the steric and electronic properties of this compound.

Steric Influence: The cyclohexyl group is sterically demanding. Its bulkiness can dictate the approach of reagents to the adjacent carbonyl group (at C-4). In nucleophilic additions to cyclohexanone (B45756), steric hindrance is a primary factor that favors the equatorial approach of the nucleophile. researchgate.net This principle suggests that the voluminous cyclohexyl group in this compound will sterically hinder one face of the C-4 keto group, influencing the stereochemical outcome of addition reactions. Studies on various cyclohexyl esters have shown that the destabilization of the equatorial conformer increases with the bulk of the substituent group, which is a determinant factor for the position of conformational equilibria. nih.gov

Mechanistic Elucidation of Key Reaction Pathways

The reactivity of this compound is largely defined by the β-keto ester functionality. This structural motif enables the formation of key intermediates that govern its reaction pathways.

The thermodynamic properties of molecules containing a cyclohexyl ester moiety have been investigated, providing insight into their stability and phase behavior. researchgate.net For a series of simple cyclohexyl esters, heat capacities and enthalpies of phase transitions have been measured, establishing fundamental thermodynamic parameters. researchgate.net

| Compound | Fusion Temperature (K) | Enthalpy of Fusion (ΔfusHm) (J·mol−1) |

|---|---|---|

| Cyclopentanol | 255.6 | 1227 ± 5 |

Note: Data is for a related cycloalkanol to illustrate typical thermodynamic values in cyclic systems. researchgate.net Specific data for this compound is not available in the provided sources.

From a kinetic perspective, the most significant feature of the this compound structure is the acidity of the protons on the C-3 methylene group. These protons are flanked by two carbonyl groups, which stabilize the resulting conjugate base (an enolate) through resonance. The formation of this enolate is a critical, often rate-determining, step in many reactions, including alkylations and condensations. youtube.com The choice of base and reaction conditions can control the kinetics of enolate formation, thereby directing the reaction toward desired products. nih.gov

The primary reaction intermediates in the chemistry of β-keto esters are enolates. Upon treatment with a suitable base, this compound is expected to form a resonance-stabilized enolate. Spectroscopic studies on similar β-keto esters confirm that these compounds typically exist in their keto form rather than an enolic tautomer in solution, meaning the enolate intermediate must be generated in situ. nih.govsemanticscholar.org

While direct isolation of simple enolates can be challenging due to their high reactivity, their presence is confirmed through trapping experiments and spectroscopic characterization of their subsequent products. For example, in palladium-catalyzed reactions of allylic β-keto esters, a π-allylpalladium enolate is generated following decarboxylation, which then undergoes further transformations like aldol (B89426) condensations or Michael additions. nih.gov These palladium enolates are key mechanistic intermediates. nih.gov

In other systems involving cyclohexyl groups, such as the reductive cleavage of cyclohexyl glycosides, stable oxazolinium ions have been identified as key intermediates that form rapidly from 1,2-trans-linked isomers and more slowly from 1,2-cis-linked isomers. nih.gov The characterization of such intermediates is crucial for understanding the reaction mechanism and optimizing conditions. nih.gov For this compound, mechanistic pathways would similarly proceed through the formation of an enolate at the C-3 position, which would then act as a nucleophile in various carbon-carbon bond-forming reactions. youtube.com

Design, Synthesis, and Structural Modifications of Derivatives and Analogues

Structural Diversification of the Cyclohexyl Substituent

The cyclohexyl group plays a significant role in defining the lipophilicity and steric profile of the parent molecule. Modifications to this moiety can substantially impact its interaction with biological targets or its material properties.

Introducing substituents onto the cyclohexyl ring is a key strategy for exploring the structure-activity relationship (SAR). The addition of various functional groups can alter the molecule's polarity, conformation, and metabolic stability. For instance, replacing phenyl groups with cyclohexyl groups in complex molecules like docetaxel (B913) has been shown to be a viable strategy for creating new nonaromatic analogs, indicating that the cyclohexyl moiety is a critical pharmacophore that can be further functionalized. nih.gov Research into new derivatives of pyridopyrimidine has also utilized cyclohexyl isocyanates, demonstrating the synthetic accessibility of incorporating such substituted rings. nih.gov

Strategic placement of substituents (e.g., alkyl, halogen, hydroxyl) at various positions on the cyclohexyl ring can lead to derivatives with tailored properties.

Table 1: Hypothetical Ring-Substituted Derivatives and Their Rationale

| Derivative Name | Substituent | Potential Impact |

|---|---|---|

| Methyl 4-(4-methylcyclohexyl)-2,4-dioxobutanoate | 4-Methyl | Increased lipophilicity, potential for specific steric interactions |

| Methyl 4-(4-chlorocyclohexyl)-2,4-dioxobutanoate | 4-Chloro | Altered electronic properties, potential for halogen bonding |

Altering the size of the cycloalkyl ring from a six-membered (cyclohexyl) to a five-membered (cyclopentyl) or three-membered (cyclopropyl) ring can significantly affect the molecule's conformational flexibility and strain energy. These changes can influence binding affinity to target proteins or alter chemical reactivity. The synthesis of related compounds such as methyl 4-cyclopropyl-2,4-dioxobutanoate demonstrates that such variations are synthetically feasible. scbt.com

Table 2: Analogs with Cycloalkyl Ring Size Variation

| Compound Name | Ring System | Ring Size | Key Feature |

|---|---|---|---|

| Methyl 4-cyclopropyl-2,4-dioxobutanoate | Cyclopropyl | 3-membered | High ring strain, rigid, unique electronic properties |

| Methyl 4-cyclopentyl-2,4-dioxobutanoate | Cyclopentyl | 5-membered | More planar than cyclohexane (B81311), different conformational profile |

Modifications of the Dioxobutanoate Core

The 1,3-dicarbonyl system within the dioxobutanoate core is a versatile functional group, offering multiple sites for chemical modification.

The α-carbon (C2) of the β-keto ester moiety is flanked by two carbonyl groups, rendering its protons acidic. This acidity allows for deprotonation to form an enolate, which can then act as a nucleophile in reactions with various electrophiles. This facilitates the introduction of alkyl and aryl groups at this position. aklectures.com Palladium-catalyzed reactions, in particular, have been developed for the α-arylation of keto esters, providing efficient routes to β-aryl derivatives. nih.govorganic-chemistry.org

While the γ-position (C4) is a ketone and less acidic, modern synthetic methods involving transition-metal-catalyzed C(sp³)–H activation could potentially be used to functionalize the carbons on the cyclohexyl ring adjacent to the carbonyl group. nih.gov

Table 3: Examples of α-Position Modifications

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| α-Alkylation | Methyl Iodide | Methyl 4-cyclohexyl-3-methyl-2,4-dioxobutanoate |

The two carbonyl groups of the dioxobutanoate core are reactive sites for condensation reactions, particularly with dinucleophiles. This reactivity can be exploited to synthesize a variety of heterocyclic derivatives. For example, similar 2,4-dioxobutanoate structures react with reagents like hydroxylamine (B1172632) or hydrazine (B178648) to yield isoxazoles and pyrazoles, respectively. tsijournals.com In these cyclocondensation reactions, the carbonyl oxygen atoms are effectively replaced by nitrogen and/or oxygen atoms as part of a new aromatic ring system.

Table 4: Heterocyclic Derivatives from Core Modification

| Reagent | Resulting Heterocycle | Description |

|---|---|---|

| Hydrazine (R-NH-NH₂) | Pyrazole (B372694) | A five-membered aromatic ring with two adjacent nitrogen atoms. |

Alterations of the Ester Group

The methyl ester group is another key site for modification. Changing the ester's alkyl group can influence the compound's solubility, stability towards hydrolysis, and cell permeability.

The most common method for altering the ester group is transesterification. rsc.org This reaction involves treating the methyl ester with a different alcohol in the presence of a catalyst. The β-keto ester functionality allows for selective transesterification over other types of esters that might be present in more complex molecules. rsc.org A wide range of alcohols, including ethanol (B145695), tert-butanol, and allyl alcohol, can be used to synthesize the corresponding esters. rsc.org Furthermore, specific esters, like 2-(trimethylsilyl)ethyl esters, can be designed for selective cleavage under specific conditions, which is useful in multi-step syntheses. researchgate.net

Table 5: Ester Derivatives via Transesterification

| Alcohol Reagent | Resulting Ester Derivative | Potential Property Change |

|---|---|---|

| Ethanol | Ethyl 4-cyclohexyl-2,4-dioxobutanoate | Minor increase in lipophilicity |

| tert-Butanol | tert-Butyl 4-cyclohexyl-2,4-dioxobutanoate | Increased steric bulk, resistance to hydrolysis |

| Benzyl (B1604629) Alcohol | Benzyl 4-cyclohexyl-2,4-dioxobutanoate | Introduction of an aromatic group, useful as a cleavable protecting group |

Variation of the Alcohol Moiety (e.g., Ethyl 4-cyclohexyl-2,4-dioxobutanoate)

One of the most direct modifications of the parent compound involves altering the alcohol portion of the ester group. This is typically achieved through a Claisen condensation reaction between a cyclohexyl-substituted ester and a dialkyl oxalate (B1200264). For instance, the synthesis of Ethyl 4-cyclohexyl-2,4-dioxobutanoate is accomplished by reacting ethyl 3-cyclohexylpropionate with diethyl oxalate in the presence of a strong base like sodium ethoxide. prepchem.comut.ac.ir

The general synthetic approach involves adding the starting materials to a solution of sodium ethoxide in ethanol and heating the mixture. prepchem.comut.ac.ir This reaction is versatile and can be adapted to synthesize a variety of esters by choosing the appropriate starting alcohol and dialkyl oxalate. The selection of the alcohol moiety can influence the compound's physical properties, such as its solubility and crystallinity, as well as its biological activity.

A similar strategy is employed for synthesizing other 4-aryl-2,4-dioxobutanoate derivatives, where a substituted acetophenone (B1666503) reacts with diethyl oxalate in the presence of sodium ethoxide to yield the corresponding ethyl ester. ut.ac.ir This highlights the robustness of the Claisen condensation for creating a library of ester derivatives.

Table 1: Synthesis of 4-Substituted 2,4-Dioxobutanoate Esters via Claisen Condensation

| Starting Ketone/Ester | Reagent | Base | Product |

| Ethyl 3-cyclohexylpropionate | Diethyl oxalate | Sodium ethoxide | Ethyl 4-cyclohexyl-2,4-dioxobutanoate |

| Substituted Acetophenones | Diethyl oxalate | Sodium ethoxide | Ethyl 2,4-dioxo-4-arylbutanoates |

This interactive table summarizes the reactants and resulting products in the synthesis of various ester derivatives.

Conversion to Other Carboxylic Acid Derivatives

Beyond simple ester variation, the carboxylate group of 4-cyclohexyl-2,4-dioxobutanoic acid (the hydrolyzed form of the methyl ester) or the ester itself can be converted into a wide array of other carboxylic acid derivatives, such as amides and hydrazides. These transformations open avenues for creating compounds with significantly different chemical and biological profiles.

For example, 4-aryl-2,4-dioxobutanoic acids and their esters can react with diazoalkanes to produce substituted pyrazoles and O-alkyl derivatives. researchgate.net Furthermore, the synthesis of 5-arylisoxazole-3-carboxylic acids has been achieved by first forming the ethyl ester intermediate, which is then cyclized with hydroxylamine hydrochloride. researchgate.net The resulting ester is then saponified to the carboxylic acid, which can be further converted to various amides using peptide coupling conditions. researchgate.net

Another important class of derivatives is hydrazides. Substituted 2,4-dioxobutanoic acids can react with carbohydrazides, such as furan-2-carbohydrazide, to form 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. chimicatechnoacta.ru These compounds can undergo subsequent intramolecular cyclization to yield more complex heterocyclic systems. chimicatechnoacta.ru The formation of amides is also a common modification, often achieved by reacting the parent ester or the corresponding acyl chloride with a desired amine.

Table 2: Examples of Carboxylic Acid Derivatives from 2,4-Dioxobutanoic Acids

| Parent Compound Type | Reagent | Derivative Class |

| 4-Aryl-2,4-dioxobutanoic acid/ester | Diazoalkanes | Substituted Pyrazoles |

| Ethyl 5-arylisoxazole-3-carboxylate | Sodium hydroxide (B78521), then Amine + Coupling agents | 5-Arylisoxazole-3-carboxamides |

| Substituted 2,4-dioxobutanoic acid | Furan-2-carbohydrazide | Hydrazones/Hydrazides |

This interactive table showcases the conversion of 2,4-dioxobutanoic acids into other important carboxylic acid derivatives.

These synthetic pathways demonstrate the utility of Methyl 4-cyclohexyl-2,4-dioxobutanoate and its analogues as versatile platforms for chemical synthesis, enabling the creation of diverse molecular architectures for further investigation.

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., DFT, Ab Initio)

The electronic structure of Methyl 4-cyclohexyl-2,4-dioxobutanoate is dominated by the presence of the β-dicarbonyl moiety and the methyl ester group. DFT calculations on analogous β-keto esters reveal a distribution of electron density that dictates the molecule's reactivity. nih.gov

The carbonyl carbons are electrophilic, making them susceptible to nucleophilic attack. The presence of two carbonyl groups enhances the acidity of the α-hydrogens (on the carbon between the carbonyls), facilitating the formation of an enolate anion. wikipedia.orgvanderbilt.edu This enolate is a key reactive intermediate, stabilized by the delocalization of the negative charge across the O=C-C-C=O system.

The reactivity of the molecule can be quantitatively predicted using DFT-calculated parameters. For a series of designed β-keto esters, global and local electrophilicity indices were analyzed to predict their tendency to react with biological nucleophiles. nih.gov Similar calculations for this compound would likely show the carbonyl carbons as primary sites for nucleophilic attack.

Table 1: Predicted Electronic Properties and Reactivity Sites (Based on general principles of related β-dicarbonyl compounds)

| Molecular Feature | Predicted Property | Implication for Reactivity |

|---|---|---|

| C2 and C4 Carbonyl Carbons | Electrophilic (electron-deficient) | Susceptible to nucleophilic attack |

| C3 Methylene (B1212753) Protons | Acidic | Facilitates enolate formation under basic conditions |

| Enolate Intermediate | Nucleophilic | Can react with various electrophiles |

| Cyclohexyl Group | Non-polar, sterically bulky | Influences solubility and steric hindrance at reactive sites |

Quantum chemical methods are also employed to simulate and interpret spectroscopic data. For instance, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. For β-dicarbonyl compounds, a key feature is the keto-enol tautomerism, where the enol form is stabilized by a strong intramolecular hydrogen bond. researchgate.netwikipedia.org This results in characteristic shifts in the IR spectrum, such as a broadening and shifting of the O-H stretching band and altered C=O stretching frequencies. researchgate.net

Simulations of the IR spectrum for this compound would be expected to show distinct C=O stretching frequencies for the ketone and ester groups in the diketo form. For the enol tautomer, these simulations would predict a shift in the carbonyl absorption to lower wavenumbers and the appearance of bands associated with the C=C and C-O bonds of the enol moiety.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in structure elucidation. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into the UV-Visible absorption spectrum of the compound and its derivatives. youtube.com

Conformational Analysis and Energetics

The molecule has several key rotatable bonds that define its conformational landscape: the bond connecting the cyclohexyl ring to the carbonyl group, the bonds within the dioxobutanoate chain, and the C-O bond of the methyl ester.

Cyclohexyl Ring: The cyclohexyl group itself is most stable in a chair conformation, which minimizes both angle and torsional strain. libretexts.org Substituents on a cyclohexane (B81311) ring generally prefer to occupy the equatorial position to minimize steric interactions. researchgate.net

Diketone Moiety: The flexibility of the butanoate chain is constrained by the two carbonyl groups. Like other β-diketones, this part of the molecule can exist in a "U"-shaped conformation in its enol form to facilitate hydrogen bonding, or in more extended, "S"-shaped conformations in its diketo form to minimize dipole-dipole repulsion between the carbonyl groups. mdpi.com The rotation about the C-C single bonds in the chain has specific energy barriers, with staggered conformations being more stable than eclipsed ones. wikipedia.org

Ester Group: Esters are known to be structurally flexible due to a low barrier to rotation around the C-O-C bonds. wikipedia.org

The lowest energy conformation of the entire molecule will be a compromise between these individual preferences, minimizing steric clashes and maximizing stabilizing interactions.

A critical aspect of the conformational analysis of β-dicarbonyl compounds is the potential for keto-enol tautomerism and intramolecular hydrogen bonding. wikipedia.org

Keto form: In the diketo tautomer, the primary intramolecular interactions are dipole-dipole repulsions between the two adjacent carbonyl groups. This can favor conformations where the carbonyls are oriented away from each other.

Enol form: The enol tautomer allows for the formation of a stable six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. researchgate.netmdpi.com This phenomenon, known as Resonance-Assisted Hydrogen Bonding (RAHB), significantly stabilizes the enol form. nih.gov

The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and temperature. Computational studies can quantify the energy difference between these tautomers and the strength of the intramolecular hydrogen bond.

Molecular Docking and Ligand-Protein Interaction Modelling (for related compounds)

While specific molecular docking studies for this compound were not identified, the β-diketone and β-keto ester scaffolds are present in many biologically active molecules, and their interactions with protein targets have been extensively studied using computational methods. nih.govtandfonline.comnih.govmdpi.com These studies provide a framework for predicting how the target compound might interact with biological macromolecules.

Derivatives of β-diketones have been investigated as inhibitors for a variety of enzymes, including cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). nih.govnih.gov Molecular docking simulations are used to predict the binding mode and affinity of these compounds within the active site of their target proteins.

Common interactions observed for β-diketone and β-keto ester ligands include:

Hydrogen Bonding: The carbonyl oxygens are excellent hydrogen bond acceptors, often interacting with amino acid residues like arginine, serine, or tyrosine in a protein's active site.

Hydrophobic Interactions: The non-polar cyclohexyl group of this compound would be expected to engage in favorable hydrophobic or van der Waals interactions with non-polar pockets in a binding site.

Metal Coordination: The two oxygens of the β-dicarbonyl system can act as a bidentate ligand, chelating metal ions (e.g., Mg²⁺, Zn²⁺) that are often present as cofactors in enzyme active sites.

Table 2: Predicted Ligand-Protein Interactions for this compound (Based on docking studies of related β-dicarbonyl compounds)

| Functional Group | Potential Interaction Type | Possible Interacting Protein Residues/Features |

|---|---|---|

| β-Dicarbonyl Oxygens | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, Tyr, Asn, Gln |

| β-Dicarbonyl Oxygens | Metal Chelation | Metal cofactors (e.g., Zn²⁺, Mg²⁺, Fe²⁺) |

| Cyclohexyl Ring | Hydrophobic/Van der Waals | Ala, Val, Leu, Ile, Phe, Trp, Pro |

| Methyl Ester Group | Hydrogen Bond Acceptor | Polar residues |

These computational models are crucial in structure-based drug design, allowing for the rational optimization of lead compounds to improve their potency and selectivity.

Binding Mode Analysis (theoretical)

There is currently no publicly available research detailing the theoretical binding mode of this compound with any specific biological target. A computational docking and molecular dynamics simulation study would be required to predict how this molecule might orient itself within a protein's active site. Such an analysis would typically identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The results would be presented in a data table format, summarizing the interacting residues and the nature of the interactions.

Table 1: Hypothetical Binding Mode Interaction Data for this compound (Note: This table is for illustrative purposes only, as no actual data exists.)

| Target Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|

| e.g., Asp129 | Hydrogen Bond | 2.1 |

| e.g., Leu84 | Hydrophobic | 3.8 |

Ligand Efficiency and Potency Prediction (theoretical)

Predictive models for ligand efficiency and potency for this compound have not been reported in the literature. Theoretical calculations of metrics such as Ligand Efficiency (LE), Lipophilic Ligand Efficiency (LLE), and Binding Efficiency Index (BEI) are contingent on having experimental or computationally predicted binding affinity data (e.g., pIC50, pKi), which is not available. These metrics are crucial in early-stage drug discovery for optimizing lead compounds. A future study would first need to predict the binding affinity of the compound to a relevant target, from which these efficiency metrics could be calculated and analyzed.

Table 2: Predicted Ligand Efficiency Metrics for this compound (Note: This table is for illustrative purposes only, as no actual data exists.)

| Predicted pIC50 | Molecular Weight ( g/mol ) | Heavy Atom Count | cLogP | LE | LLE | BEI |

|---|

Reaction Mechanism Elucidation through Computational Methods

The elucidation of reaction mechanisms involving this compound using computational methods has not been documented. Such studies, typically employing Density Functional Theory (DFT), provide a molecular-level understanding of reaction pathways, identifying intermediates and transition states.

Transition State Characterization

No computational studies have characterized the transition states for reactions involving this compound. A transition state search and frequency calculation would be necessary to identify the geometry of the highest energy point along a reaction coordinate. This analysis would also determine the imaginary frequency corresponding to the motion along that coordinate, confirming it as a true transition state. Key parameters such as activation energy (Ea) could then be calculated.

Reaction Coordinate Mapping

Similarly, there are no published reports on the mapping of reaction coordinates for any chemical transformation of this compound. An Intrinsic Reaction Coordinate (IRC) calculation would be required to map the pathway from a given transition state down to the reactants and products, thereby confirming that the identified transition state connects the correct minima on the potential energy surface. This would provide a detailed energetic profile of the reaction.

Q & A

Q. What are the standard synthetic routes for Methyl 4-cyclohexyl-2,4-dioxobutanoate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process starting with cyclohexyl methyl ketone and diethyl oxalate. Sodium ethoxide is used as a base to facilitate Claisen condensation, forming the diketone intermediate. Subsequent esterification with methanol under acidic catalysis (e.g., H₂SO₄) at reflux completes the synthesis. Key factors include:

- Temperature control : Elevated temperatures (~60–80°C) improve reaction rates but require monitoring to avoid side reactions like ester hydrolysis .

- Solvent choice : Non-polar solvents (e.g., toluene) enhance reactant solubility without participating in side reactions .

- Catalyst efficiency : Acidic catalysts must be stoichiometrically optimized to prevent decomposition .

Q. How is this compound characterized analytically?

Standard characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the ester and diketone functional groups. For example, the methyl ester group typically appears as a singlet near δ 3.7 ppm, while the cyclohexyl protons show multiplet splitting .

- IR spectroscopy : Strong carbonyl stretches (1700–1750 cm⁻¹) for the ester and diketone moieties .

- Mass spectrometry : Molecular ion peaks (e.g., m/z ~240–260 for C₁₁H₁₆O₄) and fragmentation patterns validate the structure .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Hydrolysis : The ester group is susceptible to hydrolysis in aqueous acidic or basic conditions, yielding 4-cyclohexyl-2,4-dioxobutanoic acid. Neutral pH and anhydrous storage (e.g., desiccators) are recommended for long-term stability .

- Thermal stability : Degradation occurs above 100°C, necessitating low-temperature storage (2–8°C) .

Advanced Research Questions

Q. How can reaction optimization address low yields in the synthesis of this compound?

Low yields often arise from incomplete condensation or esterification. Mitigation strategies include:

- Continuous flow reactors : Scalable production with precise control of residence time and temperature improves yield and purity .

- Catalyst screening : Alternative catalysts (e.g., p-toluenesulfonic acid) may enhance esterification efficiency .

- In-situ monitoring : Techniques like FTIR or HPLC track intermediate formation, enabling real-time adjustments .

Q. What methodologies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR spectra can arise from impurities or tautomerism. Approaches include:

Q. How does this compound interact with biological systems, and what assays are used to study its activity?

While specific biological targets are underexplored, analogous dioxobutanoates exhibit enzyme inhibition (e.g., proteases or kinases). Assays include:

- Enzyme kinetics : Measure IC₅₀ values via spectrophotometric assays using substrate analogs .

- Cellular models : Assess cytotoxicity (e.g., MTT assay) and pathway modulation (e.g., Western blotting for protein expression) .

- Molecular docking : Predict binding interactions with target enzymes using software like AutoDock .

Q. What environmental fate studies are relevant for this compound, and how are degradation pathways analyzed?

- Photodegradation : UV exposure in aquatic systems generates less harmful byproducts (e.g., cyclohexane derivatives). LC-MS tracks degradation kinetics .

- Microbial degradation : Aerobic/anaerobic bioremediation assays identify microbial consortia capable of metabolizing the compound .

- Ecotoxicity testing : Daphnia magna or algae models evaluate acute/chronic toxicity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield Improvement Strategy | Reference |

|---|---|---|---|

| Condensation Temperature | 60–80°C | Use of continuous flow reactors | |

| Esterification Catalyst | H₂SO₄ (1.2 eq) | Screening of Brønsted acids | |

| Solvent | Toluene | Switch to THF for polar intermediates |

Q. Table 2. Analytical Data for Structural Confirmation

| Technique | Key Signals | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.7 (s, 3H, OCH₃) | Methyl ester confirmation | |

| IR (KBr) | 1745 cm⁻¹ (C=O) | Ester/diketone carbonyl | |

| MS (EI) | m/z 242 (M⁺) | Molecular ion verification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.